what are the chemical properties of Tris[2-(isopropylamino)ethyl]amine]
what are the chemical properties of Tris[2-(isopropylamino)ethyl]amine]
An In-depth Technical Guide to the Chemical Properties of Tris[2-(isopropylamino)ethyl]amine
Authored by a Senior Application Scientist
Introduction: Unveiling the Unique Coordination Landscape of a Sterically Hindered Tetradentate Ligand
Tris[2-(isopropylamino)ethyl]amine, commonly referred to in scientific literature as isp3-TREN, is a fascinating and highly functional tetradentate amine ligand. Structurally, it is a derivative of the well-known tripodal ligand, tris(2-aminoethyl)amine (tren), distinguished by the presence of three bulky isopropyl groups on the terminal secondary amine donors. This substitution is not a minor modification; it fundamentally alters the ligand's chemical properties, imparting significant steric hindrance that profoundly influences the coordination geometry, stability, and reactivity of the metal complexes it forms.
Built upon the flexible tris(2-aminoethyl)amine backbone, the isp3-TREN ligand is capable of binding to a metal ion at four points: the central tertiary amine and the three secondary amines at the end of its arms.[1] This multidentate nature results in a significant chelate effect, which enhances the thermodynamic stability of the resulting metal complexes.[1] However, it is the interplay between this inherent flexibility and the steric demands of the isopropyl groups that makes isp3-TREN a valuable tool for researchers in coordination chemistry, bioinorganic modeling, and materials science. The steric shielding can prevent unwanted bimolecular decomposition pathways, enabling the isolation and study of otherwise transient species.[1]
This guide provides a comprehensive overview of the core chemical properties of Tris[2-(isopropylamino)ethyl]amine], offering insights into its structure, synthesis, spectroscopic signatures, and coordination behavior.
Physicochemical Properties
A summary of the key physicochemical properties of Tris[2-(isopropylamino)ethyl]amine] is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₆N₄ | |
| Molecular Weight | 272.47 g/mol | |
| CAS Number | 157794-54-2 | |
| Appearance | Liquid (Typical) | |
| Density | 0.858 g/mL at 25 °C | |
| Boiling Point | 120 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.453 | |
| Flash Point | 62 °C (143.6 °F) - closed cup | |
| InChI Key | XUIXOJXQJNMJGQ-UHFFFAOYSA-N |
Molecular Structure and Steric Influence
The defining structural feature of isp3-TREN is the central tertiary nitrogen atom connected via three ethylene bridges to three secondary amine groups, each bearing a sterically demanding isopropyl substituent.[1] This arrangement creates a tripodal or "tren-based" topology.
The isopropyl groups are not passive bystanders in the ligand's chemistry. Their significant steric bulk imposes conformational constraints, preventing the arms of the ligand from freely rotating. This steric hindrance is a critical factor that dictates the coordination geometry of its metal complexes, often forcing them into specific, and sometimes unusual, arrangements.[1] For example, in complexes with metal ions that typically favor octahedral geometry, the steric clash between the isopropyl groups can lead to a distorted trigonal bipyramidal geometry.[1]
Caption: Molecular structure of Tris[2-(isopropylamino)ethyl]amine].
Synthesis and Purification
The synthesis of Tris[2-(isopropylamino)ethyl]amine] is not as commonly documented as its parent compound, tren. However, a logical synthetic pathway can be derived from standard organic chemistry principles and analogous reactions, such as the synthesis of Tris(2-(dimethylamino)ethyl)amine (Me6TREN).[2] The most plausible approach involves the N-alkylation of the primary amine groups of tris(2-aminoethyl)amine.
A common method for such a transformation is reductive amination. This process would involve reacting tris(2-aminoethyl)amine with three equivalents of acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol: Hypothetical Synthesis via Reductive Amination
Causality: This protocol is designed to selectively alkylate the primary amines of the tren starting material. Acetone serves as the source of the isopropyl group skeleton, forming an imine intermediate that is subsequently reduced in situ. Sodium cyanoborohydride is a suitable reducing agent as it is selective for the iminium ion over the ketone.
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Reaction Setup: In a round-bottom flask, dissolve tris(2-aminoethyl)amine (1.0 eq) in a suitable solvent such as methanol under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Add acetone (3.0-3.5 eq) to the solution. Stir for 30 minutes to allow for the formation of the imine intermediates.
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Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 eq) portion-wise to the stirring solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
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Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to confirm the consumption of the starting material.
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Workup: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl) until the evolution of gas ceases. Basify the solution with a strong base (e.g., NaOH) to deprotonate the amine product and extract it into an organic solvent like dichloromethane or diethyl ether.
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Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final Tris[2-(isopropylamino)ethyl]amine] as a liquid.
Caption: Workflow for the synthesis of isp3-TREN.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of isp3-TREN.
Infrared (IR) Spectroscopy
The IR spectrum of the free isp3-TREN ligand is expected to show characteristic absorption bands for its functional groups.[1] Upon coordination to a metal ion, these bands will shift, providing clear evidence of complex formation.[1]
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N-H Stretch: A single, relatively weak band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine (R₂NH).[3] This is a key difference from the parent tren ligand, which would show two bands for its primary amine groups.[3] Upon coordination to a metal, this N-H stretching vibration typically shifts to a lower frequency.[1]
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C-H Stretch: Strong bands will appear in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the numerous C-H bonds in the ethylene and isopropyl groups.
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N-H Bend/Wag: A strong, broad band between 910-665 cm⁻¹ due to N-H wagging is expected for the secondary amine groups.[3]
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C-N Stretch: Aliphatic C-N stretching vibrations will be visible as medium to weak bands in the 1250–1020 cm⁻¹ range.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a solvent like CDCl₃ would provide a detailed map of the molecule's carbon-hydrogen framework.
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¹H NMR: The spectrum would be complex but predictable. One would expect to see a multiplet for the CH proton of the isopropyl group, a doublet for the two CH₃ groups of the isopropyl moiety, and a series of overlapping multiplets for the ethylene (-CH₂CH₂-) backbone protons. The N-H proton would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the methyl and methine carbons of the isopropyl groups, as well as signals for the ethylene bridge carbons. The number of signals will confirm the C₃ symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 272.294 Da.[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₅H₃₆N₄.
Coordination Chemistry and Reactivity
The coordination behavior of isp3-TREN is a direct consequence of its structure, combining the chelate effect with significant steric control.
Principles of Coordination
As a tetradentate chelating agent, isp3-TREN binds to a metal ion via its four nitrogen atoms, forming three stable five-membered chelate rings.[1] This multidentate binding leads to a thermodynamically favorable interaction known as the chelate effect, resulting in metal complexes that are significantly more stable than their analogues with monodentate ligands.[1]
Caption: Chelation of a metal ion (M) by isp3-TREN.
Steric Control over Geometry
The most significant aspect of isp3-TREN's coordination chemistry is the steric control exerted by the isopropyl groups. This steric hindrance can:
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Dictate Coordination Number: Prevent additional ligands from binding to the metal center, favoring lower coordination numbers.
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Enforce Specific Geometries: Create a crowded coordination sphere that forces the complex into a distorted geometry. X-ray crystallographic studies on copper(II) complexes, such as [Cu(isp3tren)(N₃)]ClO₄, have confirmed a distorted trigonal bipyramidal geometry where the four nitrogen atoms of the ligand and one nitrogen from the azide ligand form the coordination sphere.[1]
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Stabilize Reactive Centers: The bulky groups can kinetically stabilize a metal center by physically blocking access for other molecules, thereby preventing decomposition or unwanted side reactions.[1]
Affinity for Metal Ions
The four nitrogen donors of isp3-TREN are considered hard donors according to Hard and Soft Acids and Bases (HSAB) theory. This makes the ligand particularly effective for complexing with hard metal ions.
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Transition Metals: It forms stable complexes with first-row transition metals, particularly those in +2 and +3 oxidation states like Cu(II), Co(II), and Zn(II).
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Lanthanide Ions: Derivatives of the parent tren ligand have been successfully used to chelate divalent lanthanide ions like Europium(II) (Eu²⁺).[1] The high affinity of lanthanides for hard nitrogen donors makes isp3-TREN a suitable candidate for forming stable lanthanide complexes.[1] The steric bulk would influence the coordination geometry and stability of the resulting complex, which can have interesting photophysical properties, such as tunable luminescence.[1]
Safety and Handling
While a specific, detailed safety data sheet for Tris[2-(isopropylamino)ethyl]amine] is not widely available, its chemical nature as a corrosive, combustible aliphatic amine allows for a reliable hazard assessment based on similar compounds like its parent, tris(2-aminoethyl)amine.[5][6]
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Hazard Classification: The compound is classified as corrosive. It is expected to cause severe skin burns and eye damage.[5]
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GHS Pictograms: GHS05 (Corrosion) is indicated.
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Signal Word: Danger.
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Hazard Statements: H314: Causes severe skin burns and eye damage.
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Personal Protective Equipment (PPE): Due to its corrosive nature, stringent protective measures are required. This includes:
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Eye/Face Protection: Chemical safety goggles and/or a full-face shield.[5]
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Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and protective clothing to prevent any skin contact.[5]
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator equipped with a filter for ammonia and organic ammonia derivatives.[6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives area.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
References
- Tris[2-(isopropylamino)ethyl]amine | 157794-54-2 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZeMNWsMivZW_SvrHHhzJzd_2OkBSA57aQUndxoVeVVHU2aAcZCM8mgMpVMm8C7_2wgifKn8xumrU34LqK6NFIFYN3KqAO7X3dcaNefXRF1TXa7xDHzkFu_OIBwTXF4m5m5Q=]
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/645095]
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/MX/en/product/aldrich/645095]
- Sigma Aldrich Tris[2-(isopropylamino)ethyl]amine 1 g | Buy Online - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-tris-2-isopropylamino-ethyl-amine-1-g/6450955g]
- Safety Data Sheet: Tris(2-aminoethyl)amine - Chemos GmbH&Co.KG. [URL: https://www.chemos.
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC314790050]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC118110050]
- Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77731]
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/ZA/en/product/aldrich/645095]
- Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. [URL: https://www.rsc.
- Tris(2-aminoethyl)amine - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4097896&Type=IR-SPEC&Index=1]
- Tris[2-(isopropylamino)ethyl]amine, 1 X 5 g (645095-5G) - Alkali Scientific. [URL: https://www.alkaliscientific.com/tris-2-isopropylamino-ethyl-amine-1-x-5-g-645095-5g.html]
- Tris(2-aminoethyl)amine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tris(2-aminoethyl)amine]
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- Tris[2-(isopropylamino)ethyl]amine (C15H36N4) - PubChemLite. [URL: https://pubchemlite.cheminfo.org/compounds/15763533]
